N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-nitrophenyl)oxalamide
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Overview
Description
N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-nitrophenyl)oxalamide is a synthetic compound that has garnered interest in the scientific community due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a unique structure with a benzo[d][1,3]dioxole moiety and a nitrophenyl group, making it a subject of study for its chemical properties and biological activities.
Mechanism of Action
Target of Action
Similar compounds have been reported to target microtubules and their component protein, tubulin . Tubulin is a critical component of the cell’s cytoskeleton and plays a vital role in cell division.
Biochemical Pathways
It can be inferred from related compounds that it may impact the cell cycle, particularly the s phase .
Pharmacokinetics
It is generally important for such compounds to have good bioavailability and obey lipinski’s rule of five for drug-likeness .
Result of Action
Related compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-nitrophenyl)oxalamide typically involves a multi-step process. One common method includes the following steps:
Formation of Benzo[d][1,3]dioxole Intermediate: The benzo[d][1,3]dioxole moiety can be synthesized through a cyclization reaction of catechol with formaldehyde under acidic conditions.
Nitration of Phenyl Ring: The nitration of the phenyl ring is achieved by treating the benzo[d][1,3]dioxole intermediate with a nitrating agent such as nitric acid in the presence of sulfuric acid.
Oxalamide Formation: The final step involves the reaction of the nitrated benzo[d][1,3]dioxole with oxalyl chloride to form the oxalamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-nitrophenyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or other strong bases in aprotic solvents.
Major Products Formed
Oxidation: Formation of nitro-oxides and other oxidized derivatives.
Reduction: Formation of N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-aminophenyl)oxalamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including anticancer properties.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-aminophenyl)oxalamide: A reduced form of the compound with an amino group instead of a nitro group.
N1-(benzo[d][1,3]dioxol-5-yl)-N2-(4-nitrophenyl)oxalamide: A similar compound with the nitro group positioned differently on the phenyl ring.
Uniqueness
N1-(benzo[d][1,3]dioxol-5-yl)-N2-(3-nitrophenyl)oxalamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of a benzo[d][1,3]dioxole moiety and a nitrophenyl group makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
N'-(1,3-benzodioxol-5-yl)-N-(3-nitrophenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O6/c19-14(16-9-2-1-3-11(6-9)18(21)22)15(20)17-10-4-5-12-13(7-10)24-8-23-12/h1-7H,8H2,(H,16,19)(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUXITSAIYFPNKS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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